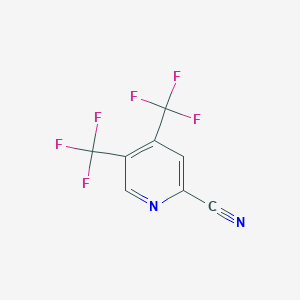

4,5-Bis-trifluoromethyl-pyridine-2-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4,5-Bis-trifluoromethyl-pyridine-2-carbonitrile” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

Various methods of synthesizing trifluoromethylpyridines have been reported . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine .Molecular Structure Analysis

The molecular structure of “4,5-Bis-trifluoromethyl-pyridine-2-carbonitrile” is characterized by the presence of a pyridine ring and two trifluoromethyl groups .Chemical Reactions Analysis

Trifluoromethylpyridines are used as intermediates in the synthesis of several crop-protection products . They are also used in the pharmaceutical and veterinary industries .Aplicaciones Científicas De Investigación

Synthesis of N-heterocycles

- Application : A key use of compounds similar to 4,5-Bis-trifluoromethyl-pyridine-2-carbonitrile is in synthesizing trifluoromethylated N-heterocycles. This is achieved through reactions with bisnucleophiles, offering a versatile approach to create various N-heterocycles (Channapur et al., 2019).

Organometallic Reactions

- Application : Such compounds also play a role in organometallic chemistry. They are involved in alkyne coupling reactions mediated by iron(II) complexes. This process is key in forming η6-coordinated arene and pyridine complexes, showcasing regioselective formation and applications in complex organometallic syntheses (Ferré et al., 2002).

Crystal Structure Analysis

- Application : The crystal structure of derivatives of 4,5-Bis-trifluoromethyl-pyridine-2-carbonitrile is another area of interest. Such analyses help understand the reaction mechanisms of these compounds with unsaturated carbonyl compounds, providing insights into their chemical behavior and potential applications (Liu et al., 2013).

Building Blocks for Poly(pyridines) and Poly(pyrimidines)

- Application : These compounds serve as building blocks for creating novel bis- and poly(pyridines), as well as poly(pyrimidines). Their role in alkylation with bis- and poly(halo) compounds is significant, demonstrating their utility in synthesizing complex heterocyclic structures (Abd El-Fatah et al., 2017).

Alkane Oxidation Catalysis

- Application : In the field of catalysis, derivatives of 4,5-Bis-trifluoromethyl-pyridine-2-carbonitrile are utilized in alkane oxidation catalysis. This application is crucial in industrial chemistry for modifying alkanes, a component of crude oil, into more valuable chemicals (Britovsek et al., 2005).

Fluorinated Polyamides Synthesis

- Application : They are also instrumental in synthesizing new aromatic fluorinated poly(pyridine amide)s. These polyamides demonstrate high thermal stability and are classified as self-extinguishing polymers, indicating their potential in high-performance material applications (Xie et al., 2022).

Synthesis of Trifluoromethylated Analogues

- Application : The compound aids in the synthesis of trifluoromethylated 4,5-dihydroorotic acid analogues. These analogues have potential in various chemical and medicinal applications, as they exhibit unique chemical properties due to the trifluoromethyl group (Sukach et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

4,5-bis(trifluoromethyl)pyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F6N2/c9-7(10,11)5-1-4(2-15)16-3-6(5)8(12,13)14/h1,3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAGFZSAWDUBFMV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=C1C(F)(F)F)C(F)(F)F)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F6N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Bis(trifluoromethyl)picolinonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Chloromethyl)-2-[2-(trifluoromethyl)phenyl]-1,3-oxazole](/img/structure/B2353930.png)

![N-[cyano(cyclopropyl)methyl]-3-methoxy-4-methyl-5-nitrobenzamide](/img/structure/B2353935.png)

![N-(3-methylbutyl)-1-{4-[(phenylsulfonyl)amino]benzoyl}prolinamide](/img/structure/B2353936.png)

![6-Benzyl-2-(4-(methylthio)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2353938.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(phenyl)methanone](/img/structure/B2353951.png)